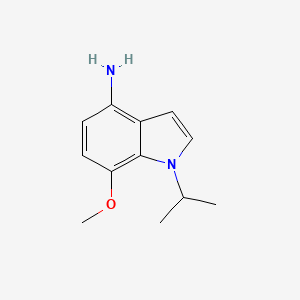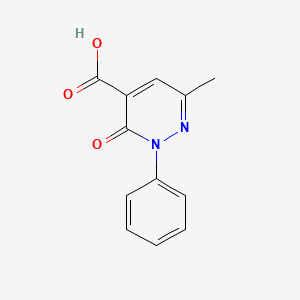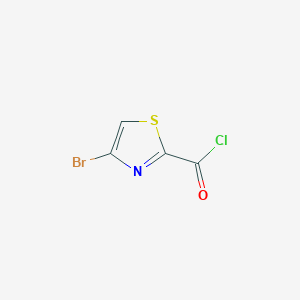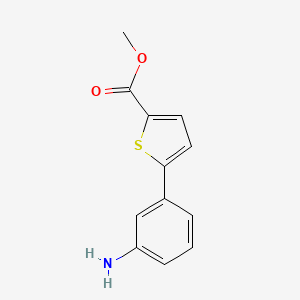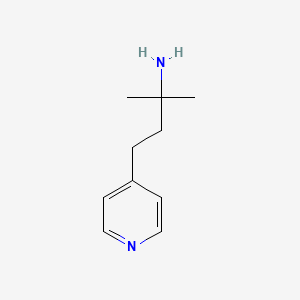
2-Methyl-4-(pyridin-4-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(pyridin-4-yl)butan-2-amine is an organic compound with the molecular formula C10H16N2 It features a pyridine ring substituted at the 4-position with a 3-(dimethylamino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(pyridin-4-yl)butan-2-amine can be synthesized through several methods. One common approach involves the alkylation of 4-pyridinecarboxaldehyde with 1,1-dimethyl-3-aminopropane under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-4-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-4-(pyridin-4-yl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-4-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-2-pyridin-4-yl-propylamine: Similar structure but with a different substitution pattern on the pyridine ring.
1,1-Dimethyl-3-pyridin-3-yl-propylamine: Similar structure but with the amino group attached to a different position on the pyridine ring.
1,1-Dimethyl-3-pyridin-2-yl-propylamine: Similar structure but with the amino group attached to the 2-position of the pyridine ring.
Uniqueness
2-Methyl-4-(pyridin-4-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-methyl-4-pyridin-4-ylbutan-2-amine |
InChI |
InChI=1S/C10H16N2/c1-10(2,11)6-3-9-4-7-12-8-5-9/h4-5,7-8H,3,6,11H2,1-2H3 |
InChI Key |
NZZWBPHFEWJOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


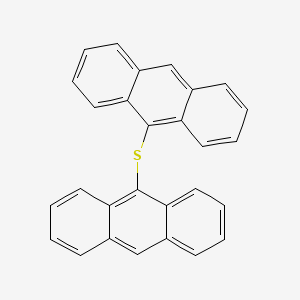
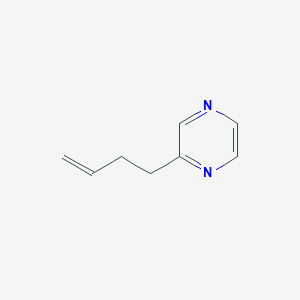

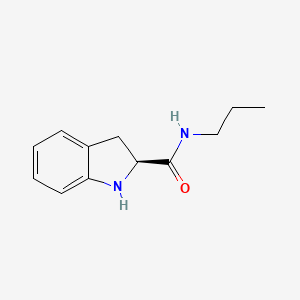

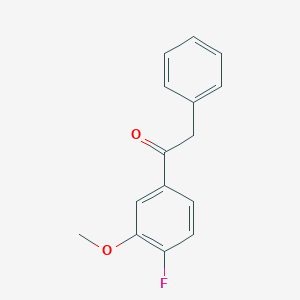


![4-[4-(Benzyloxy)phenoxy]phenol](/img/structure/B8550535.png)

